molecular formula C11H14O3 B14060315 2,4-Dimethoxy-3,6-dimethylbenzaldehyde

2,4-Dimethoxy-3,6-dimethylbenzaldehyde

Cat. No.: B14060315
M. Wt: 194.23 g/mol
InChI Key: UUBJDGRVWUBCNB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and two methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-3,6-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,4-dihydroxy-3,6-dimethylbenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-3,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-3,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,4-dimethoxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C11H14O3/c1-7-5-10(13-3)8(2)11(14-4)9(7)6-12/h5-6H,1-4H3

InChI Key

UUBJDGRVWUBCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C=O)OC)C)OC

Origin of Product

United States

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